molecular formula C8H5NOS B13909643 Thieno[2,3-C]pyridine-4-carbaldehyde

Thieno[2,3-C]pyridine-4-carbaldehyde

Cat. No.: B13909643
M. Wt: 163.20 g/mol
InChI Key: LBHOMMGTHZPCPD-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-C]pyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds, followed by oxidation to form the desired aldehyde .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-C]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of thieno[2,3-C]pyridine-4-carbaldehyde is primarily related to its ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For instance, it acts as an ATP-mimetic kinase inhibitor by binding to the ATP-binding pocket of kinases, thereby inhibiting their activity .

Comparison with Similar Compounds

  • Thieno[3,2-C]pyridine-2-carbaldehyde
  • Pyridine-4-carbaldehyde
  • Benzo[4,5]thieno[2,3-B]pyridine derivatives

Comparison: Thieno[2,3-C]pyridine-4-carbaldehyde is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Compared to thieno[3,2-C]pyridine-2-carbaldehyde, it has different electronic properties and steric effects, leading to varied applications and reactivity .

Properties

Molecular Formula

C8H5NOS

Molecular Weight

163.20 g/mol

IUPAC Name

thieno[2,3-c]pyridine-4-carbaldehyde

InChI

InChI=1S/C8H5NOS/c10-5-6-3-9-4-8-7(6)1-2-11-8/h1-5H

InChI Key

LBHOMMGTHZPCPD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CN=C2)C=O

Origin of Product

United States

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